molecular formula C10H14INO B13288314 3-Iodo-4-(2-methylpropoxy)aniline

3-Iodo-4-(2-methylpropoxy)aniline

Cat. No.: B13288314
M. Wt: 291.13 g/mol
InChI Key: ZTNFVFODZQIBGY-UHFFFAOYSA-N
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Description

3-Iodo-4-(2-methylpropoxy)aniline: is an organic compound with the molecular formula C₁₀H₁₄INO and a molecular weight of 291.13 g/mol . This compound is characterized by the presence of an iodine atom, a methylpropoxy group, and an aniline moiety. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Iodo-4-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the iodination of aniline derivatives. For example, the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium can yield p-iodoaniline . This intermediate can then be further functionalized to introduce the 2-methylpropoxy group.

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Iodo-4-(2-methylpropoxy)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form aniline derivatives with the iodine atom replaced by hydrogen.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

3-Iodo-4-(2-methylpropoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound can be used to study the effects of iodine-containing aniline derivatives on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Industry:

In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Iodo-4-(2-methylpropoxy)aniline depends on its specific applicationThese interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

    4-Iodoaniline: Similar structure but lacks the 2-methylpropoxy group.

    3-Bromo-4-(2-methylpropoxy)aniline: Similar structure with bromine instead of iodine.

    3-Iodo-4-(2-ethoxy)aniline: Similar structure with an ethoxy group instead of a methylpropoxy group.

Uniqueness:

3-Iodo-4-(2-methylpropoxy)aniline is unique due to the presence of both the iodine atom and the 2-methylpropoxy group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

3-iodo-4-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H14INO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3

InChI Key

ZTNFVFODZQIBGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)I

Origin of Product

United States

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